A Comprehensive Technical Guide to 1-(2-(phenylethynyl)phenyl)ethanone
A Comprehensive Technical Guide to 1-(2-(phenylethynyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 1-(2-(phenylethynyl)phenyl)ethanone, a versatile aromatic ketone with significant applications in synthetic organic chemistry. As a member of the ortho-alkynyl aryl ketone family, this compound serves as a valuable building block for the construction of complex heterocyclic and carbocyclic systems. This document will cover its nomenclature, structure, synthesis, characterization, and potential applications, offering field-proven insights for professionals in drug development and chemical research.
Nomenclature and Chemical Structure
The compound with the chemical formula C₁₆H₁₂O is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.
IUPAC Name: 1-[2-(2-phenylethynyl)phenyl]ethanone[1]
Common Synonyms:
CAS Registry Number: 171258-08-5[1][2]
The structure of 1-(2-(phenylethynyl)phenyl)ethanone consists of an acetophenone core where the phenyl ring is substituted at the ortho (position 2) with a phenylethynyl group. This arrangement of a nucleophilic alkyne and an electrophilic carbonyl group in close proximity is key to its unique reactivity.
Molecular Properties:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O | [1][2] |
| Molecular Weight | 220.27 g/mol | [1][2] |
| Monoisotopic Mass | 220.088815002 Da | [1] |
Below is a 2D representation of the chemical structure.
Caption: Sonogashira coupling for the synthesis of 1-(2-(phenylethynyl)phenyl)ethanone.
Detailed Experimental Protocol:
-
Materials:
-
2-Iodoacetophenone
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodoacetophenone (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).
-
Add the anhydrous solvent, followed by the amine base.
-
Add phenylacetylene (1.1-1.5 eq) dropwise to the reaction mixture.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure 1-(2-(phenylethynyl)phenyl)ethanone.
-
Causality Behind Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, facilitating the oxidative addition of the aryl halide and the subsequent reductive elimination of the final product.
-
Copper(I) Cocatalyst: The copper(I) iodide facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is a key step in the catalytic cycle.
-
Amine Base: The amine base serves to deprotonate the terminal alkyne, forming the reactive acetylide anion. It also neutralizes the hydrogen halide formed during the reaction.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the palladium(0) catalyst and to avoid unwanted side reactions.
Spectroscopic Characterization
Accurate characterization of 1-(2-(phenylethynyl)phenyl)ethanone is vital to confirm its identity and purity. While detailed spectra for the ortho-isomer are not as commonly published as for its para-isomer, the expected spectral data can be reliably predicted based on the structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic region will be complex due to the ortho-substitution pattern.
-
Aromatic Protons (phenyl and phenylethynyl groups): Multiple signals in the range of δ 7.2-8.0 ppm.
-
Methyl Protons (-COCH₃): A singlet at approximately δ 2.6 ppm.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 197-200 ppm.
-
Alkynyl Carbons (-C≡C-): Two signals in the range of δ 85-95 ppm.
-
Aromatic Carbons: Multiple signals between δ 120-140 ppm.
-
Methyl Carbon (-COCH₃): A signal around δ 26-30 ppm.
For comparison, the reported NMR data for the isomeric 1-(4-(phenylethynyl)phenyl)ethanone is as follows:
-
¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 8.4 Hz, 2H), 7.61 (d, J = 8.8 Hz, 2H), 7.57–7.54 (m, 2H), 7.38–7.36 (m, 3H), 2.62 (s, 3H). [3]* ¹³C NMR (100 MHz, CDCl₃): δ 197.3, 136.2, 131.8, 131.7, 128.9, 128.5, 128.3, 128.2, 122.7, 92.8, 88.7, 26.6. [3]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
-
C=O Stretch (Ketone): A strong absorption band around 1685 cm⁻¹.
-
C≡C Stretch (Alkyne): A medium to weak absorption band around 2210-2230 cm⁻¹.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic, -CH₃): Bands just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 220, corresponding to the molecular weight of the compound.
-
Key Fragments: A prominent fragment at m/z = 205, corresponding to the loss of a methyl group ([M-15]⁺), and a fragment at m/z = 177, corresponding to the loss of the acetyl group ([M-43]⁺).
Applications in Organic Synthesis
1-(2-(phenylethynyl)phenyl)ethanone is a valuable synthon due to the presence of the ortho-alkynyl ketone moiety. This structural feature allows for a variety of intramolecular cyclization reactions to form complex polycyclic systems. [4] General Reactivity and Applications:
-
Synthesis of Heterocycles: The compound can be used to synthesize a range of oxygen and nitrogen-containing heterocycles, such as furans, isochromenes, and quinolines, through cyclization reactions. [4]* Formation of Carbocycles: It is a precursor for the synthesis of indenone and naphthalene derivatives via carbocyclization reactions. [4]* Annulation Reactions: The ortho-alkynyl aryl ketone moiety is highly reactive and participates in various annulation reactions, providing access to complex molecular scaffolds. [4] The unique linear and rigid nature of the alkyne group, combined with its rich reactivity, makes it a valuable component in the design of novel organic molecules. [5]
Caption: Synthetic utility of 1-(2-(phenylethynyl)phenyl)ethanone.
Conclusion
1-(2-(phenylethynyl)phenyl)ethanone is a synthetically important molecule with a well-defined structure and accessible synthetic routes. Its unique arrangement of functional groups provides a gateway to a diverse range of complex organic structures, making it a valuable tool for researchers in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and applications, grounded in authoritative scientific literature.
References
-
PubChem. (n.d.). 1-(2-(Phenylethynyl)phenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
- Li, J., Xie, Y.-X., & Liang, Y. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine- and Solvent-Free Conditions.
- Zhang, T., Liu, S., Hao, W., & Jiang, B. (2023). Exploiting the reactivities of ortho-alkynyl aryl ketones: opportunities in designing catalytic annulation reactions. Organic Chemistry Frontiers, 10(3), 570-589. DOI: 10.1039/D2QO01805E.
Sources
- 1. 1-(2-(Phenylethynyl)phenyl)ethanone | C16H12O | CID 11379008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 171258-08-5|1-(2-(Phenylethynyl)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Exploiting the reactivities of ortho-alkynyl aryl ketones: opportunities in designing catalytic annulation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
